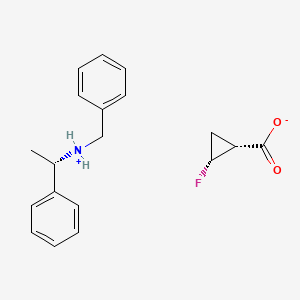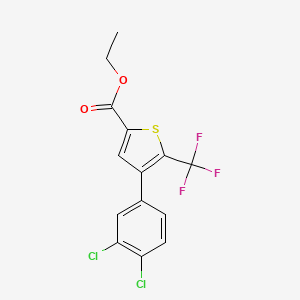
5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(1,1',2',3',3',3'-hexafluoropropoxy)chlorobenzene (5F-2HFPOCB) is a novel fluorinated compound with a wide range of potential applications. It is a halogenated aromatic compound that is structurally similar to the widely used pharmaceuticals, fluoroquinolones. 5F-2HFPOCB has been investigated for its potential uses in medicinal chemistry, materials science, and biochemistry. Its unique combination of physical and chemical properties makes it an attractive candidate for a wide range of applications.
Scientific Research Applications
5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene has been investigated for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene has been studied for its potential use as a drug candidate for the treatment of cancer, infectious diseases, and neurological disorders. In materials science, 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene has been studied for its potential use as a solvent, a lubricant, and a corrosion inhibitor. In biochemistry, 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene has been studied for its potential use as an enzyme inhibitor, a fluorescent probe, and a fluorescent dye.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene is not yet fully understood. However, it is believed that the compound works by binding to specific amino acid residues in proteins and enzymes, thereby inhibiting their activity. Additionally, 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene has also been shown to interact with DNA and RNA, suggesting that it may also have an effect on gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene are not yet fully understood. However, studies have shown that 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene is able to inhibit the activity of several enzymes, including cytochrome P450, acetylcholinesterase, and DNA gyrase. Additionally, 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene has also been shown to interact with DNA and RNA, suggesting that it may also have an effect on gene expression.
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene in laboratory experiments has several advantages. First, it is a stable compound with a low toxicity profile. Second, it has a low cost and is readily available from commercial suppliers. Finally, it has a wide range of potential applications in medicinal chemistry, materials science, and biochemistry.
However, there are also some limitations to the use of 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene in laboratory experiments. First, it is a relatively new compound and its exact mechanism of action is not yet fully understood. Second, it is a halogenated compound and therefore may be toxic at high concentrations. Finally, its solubility in aqueous solutions is limited.
Future Directions
The potential applications of 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene are numerous and its mechanism of action is not yet fully understood. As such, there are a number of future directions for research. These include further investigation of its mechanism of action, its potential use in drug discovery and development, its potential use as a fluorescent dye, its potential use as an enzyme inhibitor, and its potential use in materials science. Additionally, further studies are needed to explore the safety and toxicity profile of 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene in order to ensure that it is suitable for use in a wide range of applications.
Synthesis Methods
5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene can be synthesized from commercially available starting materials. The synthesis of 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene involves a three-step process. The first step involves the reaction of 1,1,2,3,3,3-hexafluoropropoxychlorobenzene (HFPOCB) with sodium borohydride in the presence of a base. This reaction yields 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene. The second step involves the reaction of 5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene with a base, such as sodium hydroxide, to form the corresponding sodium salt. The third and final step involves the reaction of the sodium salt with an acid, such as hydrochloric acid, to form the final product.
properties
IUPAC Name |
2-chloro-4-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF7O/c10-5-3-4(11)1-2-6(5)18-9(16,17)7(12)8(13,14)15/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYNVPQRPPKBRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(1',1',2',3',3',3'-hexafluoropropoxy)chlorobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,3-Bis(trifluoromethyl)-[1.3]thiazolo[3.2-a]benzimidazol-7-N-tert-butyl-carboxamide](/img/structure/B6311325.png)

![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)

![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
![tert-Butyl 3-[(2'-chloro-6'-fluoro-3'-(trifluoromethyl))phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311369.png)
